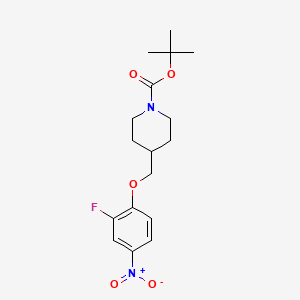

tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H21FN2O5. It is characterized by the presence of a piperidine ring, a fluoro-nitrophenoxy group, and a tert-butyl ester. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Properties

IUPAC Name |

tert-butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-8-6-12(7-9-19)11-24-15-5-4-13(20(22)23)10-14(15)18/h4-5,10,12H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHJIVQILMLHIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation and Sulfonation Sequence

A widely reported route begins with piperidin-4-ylmethanol, which undergoes acylation with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., K₂CO₃ or DMAP). The resulting tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is then sulfonated using methanesulfonyl chloride (MsCl) to yield the mesylate intermediate. This step activates the hydroxymethyl group for subsequent nucleophilic displacement.

Phenoxy Group Introduction

The mesylate intermediate reacts with 2-fluoro-4-nitrophenol in the presence of a base such as cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 60–80°C. This nucleophilic aromatic substitution (SNAr) proceeds via a two-step mechanism: initial deprotonation of the phenol to form a phenoxide ion, followed by displacement of the mesylate leaving group. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product in 20–25% overall yield.

Optimization Insights :

- Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF enhance phenoxide nucleophilicity but may necessitate higher temperatures for complete conversion.

- Substituent effects on the aryl ring: The electron-withdrawing nitro group at the para position activates the aromatic ring toward SNAr, while the ortho-fluoro group introduces steric hindrance, slightly reducing reaction rates.

Friedel-Crafts Alkylation and Nitration Strategy

tert-Butyl Group Installation

An alternative approach leverages Friedel-Crafts alkylation to introduce the tert-butyl moiety. Starting with 4-piperidinecarboxylic acid, concentrated HCl facilitates hydrochlorination under pressurized conditions (0.3–0.5 MPa, 85–90°C) to form 4-piperidinecarboxylic acid hydrochloride. Subsequent Boc protection using Boc₂O in a THF/water mixture (1:1 v/v) with 4-dimethylaminopyridine (DMAP) as a catalyst yields tert-butyl 4-(chloromethyl)piperidine-1-carboxylate.

Nitration and Fluoro Substitution

The chloromethyl intermediate undergoes nitration with fuming HNO₃/H₂SO₄ at 0°C to install the nitro group, followed by fluorination via halogen exchange using KF in dimethyl sulfoxide (DMSO). Final coupling with 2-fluoro-4-nitrophenol under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄) completes the synthesis.

Yield Analysis :

- Initial hydrochlorination achieves >90% conversion but requires specialized autoclave equipment.

- Nitration-fluorination sequences exhibit moderate regioselectivity, often necessitating chromatographic separation of ortho/para isomers.

Epoxide Ring-Opening with Fluoronitrophenoxide

Epibromohydrin Activation

Recent advances utilize epibromohydrin as a bifunctional electrophile. Reacting tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with epibromohydrin in acetone generates a bromoepoxide intermediate. Ring-opening with 2-fluoro-4-nitrophenoxide (generated in situ from 2-fluoro-4-nitrophenol and NaOH) proceeds via nucleophilic attack at the less hindered carbon, forming the desired ether linkage.

Purification Challenges

The reaction mixture typically contains excess epibromohydrin, necessitating iterative solvent extractions (ethyl acetate/water) and silica gel chromatography. Reported yields range from 30–40%, with purity >95% confirmed via HPLC.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Chemical Reactions Analysis

Boc Deprotection to Generate Free Amine

The Boc group serves as a transient protecting group for the piperidine nitrogen, enabling selective deprotection under acidic conditions:

Reaction Conditions

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane/water mixtures .

-

Temperature : 20–25°C for 10–15 hours, followed by heating at 45–53°C for 3–6 hours .

-

Product : 4-((2-Fluoro-4-nitrophenoxy)methyl)piperidine (free amine).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Acid Equivalents | 3–6 eq. per Compound III | |

| Solvent Preference | THF or ethyl acetate |

Nitro Group Reduction

The electron-deficient nitro group undergoes catalytic hydrogenation to form an aromatic amine:

Reaction Conditions

-

Conditions : H₂ gas (1–3 atm) in ethanol or ethyl acetate at 25–50°C for 12–24 hours.

-

Product : tert-Butyl 4-((2-fluoro-4-aminophenoxy)methyl)piperidine-1-carboxylate.

Critical Notes

-

Reduction proceeds quantitatively but requires careful monitoring to avoid over-reduction of the fluorine substituent .

-

Post-reduction functionalization (e.g., acylation, sulfonation) is feasible for introducing diverse pharmacophores .

Nucleophilic Aromatic Substitution at Fluorine

The fluorine atom at the ortho position is activated for displacement due to the electron-withdrawing nitro group:

Reaction Conditions

-

Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO) at 80–120°C .

-

Product : Derivatives with substituted aryl ethers (e.g., tert-butyl 4-((4-nitro-2-(piperidin-1-yl)phenoxy)methyl)piperidine-1-carboxylate).

Example Reaction

texttert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate + Piperidine → tert-Butyl 4-((4-nitro-2-(piperidin-1-yl)phenoxy)methyl)piperidine-1-carboxylate + HF

Yield: ~60–75% under optimized conditions .

Piperidine Ring Functionalization

The deprotected piperidine amine participates in:

-

Acylation : With acid chlorides or anhydrides to form amides .

-

Sulfonylation : With sulfonyl chlorides to yield sulfonamides .

Representative Protocol

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Acetic anhydride, TEA | DCM, 0°C → RT, 12h | N-Acetyl-piperidine derivative |

| 2 | Benzyl bromide, K₂CO₃ | DMF, 60°C, 6h | N-Benzyl-piperidine derivative |

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential interactions with biological targets, particularly in the development of new therapeutic agents. Its piperidine core is known for its ability to modulate neurotransmitter systems, which is crucial in treating various neurological disorders.

Potential Mechanisms of Action

- Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).

- Modulation of ion channels involved in neuronal excitability.

Anticancer Activity

Research indicates that similar piperidine derivatives exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, making it a candidate for further investigation.

In Vitro Studies

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (Non-Cancer) | >2.0 | Minimal effect |

A study highlighted the efficacy of related compounds against triple-negative breast cancer, demonstrating a significant reduction in tumor size in animal models treated with these agents.

Neuropharmacological Research

The compound may also play a role in mood regulation and the treatment of anxiety disorders. Preliminary studies suggest that it could serve as a lead candidate for developing new antidepressants or anxiolytics.

Case Study on Neuropharmacological Effects

A recent investigation into similar compounds revealed their potential to modulate mood disorders effectively, indicating their suitability for further pharmacological studies aimed at understanding their mechanisms and therapeutic potential.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | Predicted at 467.4 °C |

| Density | 1.243 g/cm³ |

| Storage Conditions | Sealed in dry conditions at 2-8 °C |

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The fluoro-nitrophenoxy group can enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-((2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

- tert-Butyl 4-((2-hydrazino-2-oxoethyl)piperidine-1-carboxylate

- tert-Butyl 4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of both a fluoro and nitro group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in various synthetic pathways .

Biological Activity

tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate is a complex organic compound notable for its potential biological activities due to its unique structural features. The compound's molecular formula is C₁₇H₂₃FN₂O₅, with a molecular weight of approximately 354.37 g/mol. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential medicinal applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring, a tert-butyl group, and a nitrophenoxy moiety. Its chemical properties are influenced by these functional groups, which contribute to its reactivity and potential biological interactions.

Key Properties:

- Molecular Formula: C₁₇H₂₃FN₂O₅

- Molecular Weight: 354.37 g/mol

- CAS Number: 1000051-97-7

- Predicted Boiling Point: 473.4 ± 25.0 °C

- pKa Value: -1.86 ± 0.40 (indicating acidic nature)

Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The presence of the nitro group on the phenoxy moiety is particularly significant as it can enhance the compound's electrophilicity, potentially allowing it to participate in various biochemical reactions.

Potential Mechanisms:

- Receptor Interaction: Likely involvement with neurotransmitter receptors.

- Enzyme Inhibition: Potential as an enzyme inhibitor in metabolic pathways.

- Nucleophilic Substitution Reactions: The piperidine ring may undergo nucleophilic substitutions.

Case Studies and Research Findings

Research has indicated that similar compounds exhibit various biological activities, including anticonvulsant and anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth and modulating immune responses.

Table: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | 16203508 | 0.80 | Anticancer |

| tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | N/A | 0.78 | Anticonvulsant |

| tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate | N/A | 0.75 | Enzyme Inhibition |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, making it a valuable building block in medicinal chemistry for developing new pharmaceuticals targeting neurological disorders.

Potential Applications:

- Medicinal Chemistry: As a lead compound for drug development.

- Pharmaceutical Research: Investigating its role as an enzyme inhibitor.

- Complex Organic Synthesis: Utilized as a precursor in synthesizing more complex molecules.

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .

- Ventilation: Use fume hoods for synthesis or purification steps to minimize inhalation risks .

- Waste Management: Segregate chemical waste and dispose via certified hazardous waste services to avoid environmental contamination .

- Emergency Measures: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent irritation .

Q. How can researchers confirm the purity and structural integrity of this compound after synthesis?

Answer:

- Analytical Techniques: Use HPLC (High-Performance Liquid Chromatography) with a C18 column and a mobile phase of acetonitrile/water (70:30) to assess purity. NMR (¹H and ¹³C) and FT-IR spectroscopy validate the structure by confirming key functional groups (e.g., tert-butyl at δ ~1.4 ppm in ¹H NMR, carbonyl at ~1700 cm⁻¹ in IR) .

- Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (e.g., expected [M+H]⁺ for C₁₇H₂₂FN₂O₅: 365.15) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Answer:

- Solvent Selection: Ethyl acetate/hexane (1:3 v/v) or dichloromethane/petroleum ether mixtures are effective due to moderate polarity and high volatility .

- Temperature: Gradual cooling from 50°C to 4°C promotes crystal formation. Stirring during cooling reduces amorphous byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group in the 4-nitrophenoxy moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Mechanistic Insight: The nitro group activates the phenoxy ring via resonance and inductive effects, enhancing electrophilicity at the 2-fluoro position. This facilitates SNAr (nucleophilic aromatic substitution) with amines or thiols under mild conditions (e.g., DMF, 60°C, 12h) .

- Kinetic Data: Reaction rates increase by ~3x compared to non-nitrated analogs, as shown in kinetic studies using UV-Vis monitoring .

Q. What strategies mitigate decomposition of the tert-butyl carbamate group during prolonged storage or acidic/basic conditions?

Answer:

- Stabilization Methods: Store under inert gas (argon) at -20°C to prevent hydrolysis. Avoid aqueous buffers with pH < 5 or > 8, as the Boc group is labile in strong acids (e.g., TFA) or bases (e.g., NaOH) .

- Alternative Protecting Groups: For reactions requiring harsh conditions, consider replacing tert-butyl carbamate with more stable groups like Fmoc or Cbz .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

- Data Reconciliation: Conduct comparative assays (e.g., MTT or Ames tests) under standardized conditions. For example, discrepancies in LD50 values may arise from solvent choice (DMSO vs. saline) or cell line variability .

- Meta-Analysis: Review structure-activity relationships (SAR) of analogs; the 2-fluoro-4-nitrophenoxy group may introduce phototoxic byproducts under UV light, requiring dark storage .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Biophysical Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (KD) to targets like kinases or GPCRs .

- Molecular Modeling: Docking simulations (e.g., AutoDock Vina) predict binding modes, guided by the compound’s piperidine flexibility and nitro group polarity .

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

Answer:

- Stepwise Optimization:

- Byproduct Reduction: Monitor reaction progress via TLC (hexane:ethyl acetate 4:1) to minimize over-alkylation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.